molecular formula C14H15N3O4S B13086234 N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide

N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13086234
M. Wt: 321.35 g/mol
InChI Key: VEVLOBGVPLTVOK-UHFFFAOYSA-N
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Description

N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide is an organic compound that features a complex structure with both amine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-2-phenylethyl)-N,N-diethylamine
  • N-(2-(2-amino-2-phenylethyl)phenyl)-2,2-dimethyl-propanamide

Uniqueness

N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

N-(2-amino-2-phenylethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H15N3O4S/c15-14(11-4-2-1-3-5-11)10-16-22(20,21)13-8-6-12(7-9-13)17(18)19/h1-9,14,16H,10,15H2

InChI Key

VEVLOBGVPLTVOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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